molecular formula C23H21N5O3 B3530575 1-(3,4-dimethylphenyl)-5-(furan-2-carbonylamino)-N-(pyridin-2-ylmethyl)pyrazole-4-carboxamide

1-(3,4-dimethylphenyl)-5-(furan-2-carbonylamino)-N-(pyridin-2-ylmethyl)pyrazole-4-carboxamide

Cat. No.: B3530575
M. Wt: 415.4 g/mol
InChI Key: KMYQOYLIMRSJMS-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-5-(furan-2-carbonylamino)-N-(pyridin-2-ylmethyl)pyrazole-4-carboxamide is a complex organic compound that features a pyrazole core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-5-(furan-2-carbonylamino)-N-(pyridin-2-ylmethyl)pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the pyrazole core: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the furan-2-carbonylamino group: This step involves the reaction of the pyrazole intermediate with furan-2-carbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the pyridin-2-ylmethyl group: This can be done through a nucleophilic substitution reaction where the pyrazole intermediate reacts with pyridin-2-ylmethyl halide.

    Final functionalization:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-dimethylphenyl)-5-(furan-2-carbonylamino)-N-(pyridin-2-ylmethyl)pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or halogens in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

1-(3,4-dimethylphenyl)-5-(furan-2-carbonylamino)-N-(pyridin-2-ylmethyl)pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-5-(furan-2-carbonylamino)-N-(pyridin-2-ylmethyl)pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological context and the specific target.

Comparison with Similar Compounds

    1-(3,4-dimethylphenyl)-5-(furan-2-carbonylamino)-N-(pyridin-2-ylmethyl)pyrazole-4-carboxamide analogs: Compounds with similar core structures but different substituents.

    Other pyrazole derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone or 1-(2-pyridyl)-3,5-dimethylpyrazole.

Uniqueness: this compound is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-5-(furan-2-carbonylamino)-N-(pyridin-2-ylmethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c1-15-8-9-18(12-16(15)2)28-21(27-23(30)20-7-5-11-31-20)19(14-26-28)22(29)25-13-17-6-3-4-10-24-17/h3-12,14H,13H2,1-2H3,(H,25,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYQOYLIMRSJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)NCC3=CC=CC=N3)NC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-dimethylphenyl)-5-(furan-2-carbonylamino)-N-(pyridin-2-ylmethyl)pyrazole-4-carboxamide
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1-(3,4-dimethylphenyl)-5-(furan-2-carbonylamino)-N-(pyridin-2-ylmethyl)pyrazole-4-carboxamide
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1-(3,4-dimethylphenyl)-5-(furan-2-carbonylamino)-N-(pyridin-2-ylmethyl)pyrazole-4-carboxamide
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1-(3,4-dimethylphenyl)-5-(furan-2-carbonylamino)-N-(pyridin-2-ylmethyl)pyrazole-4-carboxamide
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1-(3,4-dimethylphenyl)-5-(furan-2-carbonylamino)-N-(pyridin-2-ylmethyl)pyrazole-4-carboxamide
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1-(3,4-dimethylphenyl)-5-(furan-2-carbonylamino)-N-(pyridin-2-ylmethyl)pyrazole-4-carboxamide

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